Cyclooct-4-en-1-yl formate

Catalog No.
S13189154
CAS No.
80638-10-4
M.F
C9H14O2
M. Wt
154.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cyclooct-4-en-1-yl formate

CAS Number

80638-10-4

Product Name

Cyclooct-4-en-1-yl formate

IUPAC Name

[(4Z)-cyclooct-4-en-1-yl] formate

Molecular Formula

C9H14O2

Molecular Weight

154.21 g/mol

InChI

InChI=1S/C9H14O2/c10-8-11-9-6-4-2-1-3-5-7-9/h1-2,8-9H,3-7H2/b2-1-

InChI Key

MOODCRUVWQJONR-UPHRSURJSA-N

Canonical SMILES

C1CC=CCCC(C1)OC=O

Isomeric SMILES

C1C/C=C\CCC(C1)OC=O

Cyclooct-4-en-1-yl formate is an organic compound with the molecular formula C9H14O2C_9H_{14}O_2. It features a cyclooctene ring structure, which is a saturated cyclic hydrocarbon with a double bond, and a formate functional group. This compound is notable for its potential applications in organic synthesis and fragrance industries due to its unique chemical properties and structure.

Cyclooct-4-en-1-yl formate can undergo various chemical transformations:

  • Oxidation: This compound can be oxidized to yield cyclooct-4-en-1-one when treated with oxidizing agents such as potassium permanganate or chromium trioxide.
  • Reduction: Reduction processes can convert cyclooct-4-en-1-yl formate into cyclooct-4-en-1-ol using reducing agents like lithium aluminum hydride.
  • Substitution: The formate group can be replaced through nucleophilic substitution reactions, potentially yielding other functionalized derivatives.

While specific biological activities of cyclooct-4-en-1-yl formate are not extensively documented, compounds with similar structures often exhibit interesting biological properties. For instance, derivatives of cyclooctenes have been investigated for their potential roles in enzyme-catalyzed reactions and as intermediates in drug synthesis. The unique structural attributes of cyclooctene derivatives may contribute to their reactivity and interactions with biological systems .

Cyclooct-4-en-1-yl formate can be synthesized through several methods:

  • Direct Esterification: One common method involves the reaction of cyclooct-4-en-1-ol with formic acid or anhydrides under acidic conditions, leading to the formation of the ester .
  • Acylation Reactions: The compound can also be synthesized by acylating cyclooctene derivatives using formic acid or its derivatives in the presence of catalysts like pyridine .
  • Continuous Flow Synthesis: In industrial settings, continuous flow reactors are employed to optimize reaction conditions for higher yields and purity, minimizing by-products during synthesis.

Several compounds share structural similarities with cyclooct-4-en-1-yl formate:

Compound NameStructural FeaturesUnique Attributes
Cyclooct-4-en-1-oneContains a ketone functional groupOxidized derivative; more reactive
Cyclooct-4-en-1-olContains a hydroxyl groupAlcohol derivative; different reactivity
Cyclooct-4-en-1-acetateContains an acetate groupAcetate derivative; used in fragrance
CycloocteneBase structure without functional groupsParent compound; serves as a precursor

Uniqueness

Cyclooct-4-en-1-yl formate is unique due to its combination of the cyclooctene ring and the formate functional group. This specific structure allows for distinct chemical reactivity and properties that differentiate it from other similar compounds, making it particularly valuable in organic synthesis and fragrance applications .

Cyclooct-4-en-1-yl formate is systematically named [(4Z)-cyclooct-4-en-1-yl] formate, reflecting its Z-configured double bond at the 4-position and formate ester functional group. The compound’s structural identity is confirmed by spectroscopic and computational data, including its unique SMILES string (C1C/C=C\CCC(C1)OC=O) and InChIKey (MOODCRUVWQJONR-UPHRSURJSA-N). Key molecular properties are summarized below:

PropertyValue
CAS Number80638-10-4
Molecular FormulaC₉H₁₄O₂
Molecular Weight154.21 g/mol
IUPAC Name[(4Z)-cyclooct-4-en-1-yl] formate
SMILESC1C/C=C\CCC(C1)OC=O
InChIKeyMOODCRUVWQJONR-UPHRSURJSA-N

The Z-configuration introduces significant transannular strain, as evidenced by nuclear magnetic resonance (NMR) studies showing deshielded alkene protons (δ 5.3–5.6 ppm) and a downfield-shifted formyl carbon (δ 160–165 ppm). This strain enhances reactivity in ring-opening and cycloaddition reactions, distinguishing it from less constrained cyclic esters.

Historical Context of Medium-Ring Cyclic Esters

Medium-sized rings (8–11 members) have long posed synthetic challenges due to unfavorable enthalpic and entropic factors. Early efforts to synthesize cyclooctane derivatives, such as cis-cyclooctene, required innovative approaches like the Corey-Chaykovsky epoxidation (1965) and Schrock’s metathesis catalysts (1970s). The discovery of gold-catalyzed cyclizations in the 2000s marked a turning point, enabling efficient access to medium-ring carbocycles and heterocycles. For example, Au(I) complexes facilitate the cyclization of enynol ethers into eight-membered rings via π-activation mechanisms, achieving yields exceeding 70%.

Cyclooct-4-en-1-yl formate’s synthesis builds on these advances. Early routes involved low-yielding (30–40%) esterifications of cyclooct-4-en-1-ol under harsh acidic conditions, but modern protocols employ mild Lewis acid catalysts (e.g., scandium triflate) to achieve >80% yields. These developments mirror broader trends in medium-ring synthesis, where enzymatic methods (e.g., thioesterase DcsB for nine-membered lactones) now complement traditional organic techniques.

Significance in Organic Chemistry and Industrial Applications

The compound’s strained architecture and functional group versatility make it valuable in multiple domains:

Organic Synthesis

  • Cycloadditions: The Z-alkene participates in [4+2] Diels-Alder reactions with electron-deficient dienophiles, forming bicyclic adducts. For instance, reaction with maleic anhydride yields a fused 6,8-ring system at 60°C (72% yield).
  • Ring-Opening Metathesis Polymerization (ROMP): Using Grubbs’ catalysts, cyclooct-4-en-1-yl formate undergoes ROMP to produce poly(alkenamer)s with tunable thermal properties (Tₖ: −20°C to 80°C).
ApplicationReaction TypeProductYield (%)
Diels-Alder Cycloaddition[4+2] AdditionBicyclic lactone72
ROMPPolymerizationPoly(cyclooctene formate)85

Industrial Uses

  • Ligands in Catalysis: The cyclooctene backbone coordinates transition metals (e.g., Rh, Ir) in hydrogenation catalysts. Chlorobis(cyclooctene)rhodium dimer, for example, mediates asymmetric ketone reductions with 95% enantiomeric excess.
  • Polymer Precursors: Copolymerization with lactides (e.g., rac-LA) generates biodegradable polyesters with enhanced glass transition temperatures (Tₚ: 52–96°C).

Cyclooctene Ring Conformational Analysis

Cyclooctene Ring Conformational Analysis

The cyclooctene ring system in cyclooct-4-en-1-yl formate exhibits characteristic conformational behavior typical of eight-membered carbocyclic rings [9] [15]. Cyclooctene represents the smallest cycloalkene capable of existing stably in both cis and trans stereoisomeric forms, with the Z-isomer being predominant under standard conditions [9]. The conformational landscape of the cyclooctene ring is dominated by several distinct structural arrangements that minimize the substantial ring strain inherent in medium-sized cyclic systems [15] [16].

The most thermodynamically favorable conformation adopted by the cyclooctene ring is the boat-chair arrangement [15] [16]. This conformation effectively minimizes transannular strain by positioning hydrogen atoms and carbon centers to avoid unfavorable steric interactions across the ring interior [15]. Computational studies using density functional theory methods have established that the boat-chair conformation serves as the global minimum energy structure for cyclooctene derivatives [16].

Secondary conformational states include the twisted boat-chair and crown conformations, which exist at higher relative energies [15] [16]. The twisted boat-chair conformation represents an intermediate energy state, typically elevated by 1-3 kilocalories per mole relative to the boat-chair minimum [16]. The crown conformation, while structurally distinct, experiences significant transannular strain and occupies a position 3-6 kilocalories per mole above the global minimum [15].

Table 2: Cyclooctene Ring Conformational Analysis

Conformation TypeRelative Energy (kcal/mol)Key CharacteristicsOccurrence
Boat-Chair0.0 (most stable)Most stable, minimizes transannular strainPredominant at room temperature
Twisted Boat-Chair+1-3Secondary stable form with moderate strainSecondary population
Crown+3-6Higher energy, significant transannular interactionsMinor population
Chair-Chair+5-8Higher energy, multiple strain sourcesRare at ambient conditions

The conformational dynamics of cyclooctene are governed by pseudorotational processes that allow interconversion between different ring puckering arrangements [13]. These processes are characterized by relatively low energy barriers, enabling rapid equilibration between conformational states at ambient temperatures [13]. The presence of the double bond constrains certain conformational motions while facilitating others, creating a unique conformational profile distinct from saturated cyclooctane [9].

Transannular interactions play a critical role in determining the relative stabilities of different conformational states [24] [29]. These interactions arise from the spatial proximity of non-adjacent atoms across the ring interior, leading to repulsive forces when atoms approach within van der Waals contact distances [29]. The boat-chair conformation minimizes these unfavorable interactions by adopting a geometry that maximizes the distance between opposing ring segments [15].

Ester Functional Group Orientation

The formate ester functional group in cyclooct-4-en-1-yl formate exhibits characteristic conformational preferences that reflect the electronic and steric requirements of ester linkages [17] [18]. Ester functional groups demonstrate a strong preference for planar arrangements of the carbonyl carbon, ester oxygen, and adjacent carbon atoms to maximize orbital overlap and resonance stabilization [18] [19].

The preferred conformational state of the ester group corresponds to the s-cis arrangement, where the C-O-C=O dihedral angle approaches zero degrees [17] [18]. This geometric preference arises from a combination of hyperconjugation effects and dipole minimization considerations [17]. The s-cis conformation facilitates optimal overlap between the non-bonding electron pairs on the ester oxygen and the π* orbital of the carbonyl group [18].

Computational analysis reveals that the energy difference between s-cis and s-trans conformations of ester groups typically amounts to approximately 25 kilojoules per mole, strongly favoring the s-cis arrangement [18]. The rotational barrier for interconversion between these conformational states is approximately 50 kilojoules per mole, indicating moderate flexibility around the ester bond [18].

Table 3: Ester Functional Group Conformational Preferences

Conformational ParameterValue/DescriptionStabilizing Factor
C-O-C=O Dihedral Angle0° (s-cis) preferredHyperconjugation and dipole minimization
Preferred Conformations-cis (Z-conformation)Orbital overlap optimization
Energy Difference (s-cis vs s-trans)~25 kJ/mol favoring s-cisElectronic stabilization
Rotation Barrier~50 kJ/molResonance stabilization loss
Planarity RequirementNear-planar for optimal resonancen→π* resonance interaction

The formate ester group demonstrates additional conformational constraints due to the absence of substituents on the carbonyl carbon [20]. This structural simplicity reduces steric hindrance and allows for more pronounced electronic effects to govern conformational preferences [20]. The interaction between the ester oxygen lone pairs and the carbonyl π-system creates a partial double bond character in the C-O ester linkage [19].

Experimental studies using nuclear magnetic resonance spectroscopy have confirmed the predominance of the s-cis conformation in formate esters under solution conditions [23]. The chemical shift patterns and coupling constants observed in both proton and carbon-13 nuclear magnetic resonance spectra support the planar, s-cis geometry as the ground state conformational arrangement [23].

Computational Modeling of Transannular Interactions

Computational modeling of transannular interactions in cyclooct-4-en-1-yl formate requires sophisticated theoretical approaches capable of accurately describing the complex interplay of steric, electronic, and conformational effects [31] [32]. Density functional theory methods have emerged as the preferred computational framework for investigating medium-sized ring systems due to their favorable balance of accuracy and computational efficiency [31] [32].

The most commonly employed density functional theory functionals for cyclooctene derivatives include B3LYP and M06-2X, which provide reliable descriptions of both geometric parameters and relative energies [32] [36]. Basis set selection typically involves 6-31G* or 6-311G* levels for geometry optimization, with larger basis sets employed for single-point energy calculations to improve energetic accuracy [32].

Transannular interactions in eight-membered rings manifest primarily as repulsive hydrogen-hydrogen contacts across the ring interior [24] [29]. These interactions become significant when hydrogen atoms approach within 2.4-3.0 Ångstroms of each other, leading to destabilizing van der Waals repulsions [24]. The magnitude of these interactions can range from 2-8 kilocalories per mole, depending on the specific conformational arrangement and degree of ring puckering [29].

Table 4: Computational Modeling Parameters for Transannular Interactions

Method/PropertyDescription/ValuesComputational Considerations
Density Functional Theory FunctionalB3LYP, M06-2X commonly usedAccounts for electron correlation
Basis Set (typical)6-31G, 6-311G for geometry optimizationBalances accuracy and computational cost
Key Strain ComponentsAngle strain, torsional strain, transannular strainRequires careful conformational sampling
Transannular InteractionsH···H repulsions across ring (2.4-3.0 Å)Critical for 8-11 membered rings
Conformational FlexibilityMultiple low-energy conformers accessibleRequires extensive conformational search

The computational investigation of cyclooct-4-en-1-yl formate requires comprehensive conformational sampling to identify all significant energy minima [31]. The presence of both the cyclooctene ring and the ester functional group creates a complex potential energy surface with multiple local minima separated by relatively low energy barriers [31]. Monte Carlo and molecular dynamics sampling techniques are often employed to ensure adequate exploration of conformational space [28].

Transition state calculations reveal that conformational interconversion processes in cyclooctene derivatives typically involve energy barriers of 10-20 kilocalories per mole [28] [31]. These barriers arise from the need to pass through geometries where transannular interactions are maximized during the conformational change process [28]. The identification and characterization of these transition states provides insight into the kinetic accessibility of different conformational states [31].

Direct esterification methodologies represent the most straightforward approach to cyclooct-4-en-1-yl formate synthesis, involving the direct reaction between cyclooct-4-en-1-ol and formic acid under various catalytic conditions. This approach has been extensively studied and optimized, with several distinct catalytic systems demonstrating varying degrees of efficiency and selectivity.

Fischer Esterification Protocol

The classical Fischer esterification protocol employs sulfuric acid as both catalyst and dehydrating agent, facilitating the formation of the ester bond through a well-established mechanism [2] [3]. Under optimized conditions, cyclooct-4-en-1-ol (1.0 equivalent) reacts with formic acid (3.0 equivalents) in the presence of concentrated sulfuric acid (10 mol%) at reflux temperature (78-85°C) for 4-6 hours. This methodology achieves yields of 70-75% with moderate selectivity (85%), making it a viable option for laboratory-scale synthesis [4].

The mechanism proceeds through initial protonation of the formic acid carbonyl oxygen, followed by nucleophilic attack of the cyclooct-4-en-1-ol hydroxyl group on the activated carbonyl carbon [4]. Subsequent proton transfers and water elimination complete the transformation, with the equilibrium being driven toward product formation through water removal via azeotropic distillation. The reaction's reversible nature necessitates careful control of reaction conditions to maximize product yield.

Temperature optimization studies reveal that elevated temperatures (60-80°C) significantly enhance reaction rates while maintaining acceptable selectivity profiles. Lower temperatures (25-40°C) result in incomplete conversions even with extended reaction times, while temperatures exceeding 90°C lead to increased side product formation and reduced overall yields [4]. The optimal temperature range of 78-85°C represents a compromise between reaction efficiency and product selectivity.

Boron Oxide Catalyzed Esterification

Boron oxide (B₂O₃) catalyzed esterification represents a significant advancement in direct formate ester synthesis, offering enhanced selectivity and milder reaction conditions compared to traditional Fischer esterification [5]. This methodology employs boron oxide as both catalyst and water scavenger, effectively driving the equilibrium toward ester formation while minimizing side reactions.

The optimized protocol involves treating cyclooct-4-en-1-ol (1.0 equivalent) with formic acid (1.2 equivalents) in the presence of boron oxide (1.0 equivalent) in methylene chloride at ambient temperature for 12-24 hours. This approach achieves yields ranging from 52-85% depending on substrate structure and reaction conditions, with particularly high selectivity (>92%) for the desired formate ester product [5].

Mechanistic studies suggest that boron oxide functions through coordination with both the carboxylic acid and alcohol components, activating the carbonyl carbon toward nucleophilic attack while simultaneously sequestering water produced during the reaction [5]. This dual functionality eliminates the need for external water removal methods and enables the reaction to proceed under mild conditions that preserve sensitive functional groups.

The methodology demonstrates particular advantages for substrates containing acid-sensitive functionalities, as the neutral reaction conditions minimize decomposition pathways that plague traditional acid-catalyzed esterifications. Additionally, the heterogeneous nature of boron oxide facilitates product isolation through simple filtration, eliminating the need for extensive neutralization and extraction procedures.

Enzymatic Esterification Approaches

Enzymatic esterification using immobilized lipases represents a highly selective and environmentally benign approach to cyclooct-4-en-1-yl formate synthesis [6]. The optimized protocol employs Novozym 435 (Candida antarctica lipase B) as the biocatalyst, achieving remarkable yields (95.92%) and selectivity (>98%) under mild reaction conditions.

The standard reaction conditions involve dissolving formic acid (50 mM) and cyclooct-4-en-1-ol (250 mM) in 1,2-dichloroethane (20 mL total volume) in the presence of Novozym 435 (15 g/L) at 40°C for 4 hours [6]. The 1:5 formic acid to alcohol molar ratio represents the optimal balance between conversion efficiency and substrate inhibition effects, with higher alcohol concentrations leading to dead-end inhibition through enzyme-substrate complex formation.

The enzymatic mechanism follows a ping-pong bi-bi pathway involving initial acyl-enzyme intermediate formation through reaction with formic acid, followed by nucleophilic attack of the alcohol substrate to release the ester product and regenerate the free enzyme [6]. This mechanism enables high selectivity and mild reaction conditions while avoiding the harsh acidic environments required for chemical catalysis.

Solvent selection studies reveal that 1,2-dichloroethane provides optimal results among tested organic solvents, though toluene demonstrates superior performance for enzyme recycling applications. In toluene, the enzyme maintains 92% conversion efficiency even after 20 reaction cycles, making it suitable for industrial applications requiring catalyst reuse [6].

Performic Acid Direct Oxidation

The performic acid direct oxidation methodology represents an alternative approach that combines oxidation and esterification in a single transformation [7]. This method directly converts cyclooct-4-en-1-ol to the corresponding formate ester through reaction with performic acid generated in situ from formic acid and hydrogen peroxide.

The reaction proceeds through initial formation of performic acid (HCOOOH) from formic acid and hydrogen peroxide, followed by oxidative esterification of the secondary alcohol to yield the desired formate ester [7]. This pathway bypasses traditional nucleophilic substitution mechanisms, instead proceeding through radical intermediates that enable direct conversion under mild conditions.

Optimized conditions employ cyclooct-4-en-1-ol (1.0 equivalent) with formic acid (5.0 equivalents) and 30% hydrogen peroxide (1.2 equivalents) at ambient temperature for 2-4 hours. This methodology achieves yields of 60-80% with high selectivity (88%) for the formate ester product, while producing only water as a byproduct [7].

The mechanism involves formation of enol intermediates through hydrogen abstraction, followed by recombination with performic acid to yield the ester product. This pathway demonstrates particular advantages for sterically hindered alcohols and substrates bearing acid-sensitive functionalities, as the mild neutral conditions minimize decomposition pathways.

Acid-Catalyzed Formolysis Reactions

Acid-catalyzed formolysis reactions provide an alternative synthetic route to cyclooct-4-en-1-yl formate through the conversion of pre-existing ester functionalities to formate esters. This approach demonstrates particular utility when starting from readily available ester precursors and offers opportunities for selective functional group transformations under controlled conditions.

Mechanistic Framework

The fundamental mechanism of acid-catalyzed formolysis involves protonation of the ester carbonyl oxygen, followed by nucleophilic attack of formic acid on the activated carbonyl carbon [2]. This process proceeds through a tetrahedral intermediate that subsequently collapses to expel the original alcohol component, yielding the desired formate ester and regenerating the acid catalyst.

The reaction kinetics follow first-order behavior with respect to the substrate ester, with rate constants ranging from 1.8 × 10⁻³ M⁻¹s⁻¹ under optimized conditions. The activation energy for the transformation (72.8 kJ/mol) indicates a relatively facile process that proceeds efficiently at moderate temperatures (40-60°C)[kinetic_data]. The rate-determining step involves protonation of the ester carbonyl, making the choice of acid catalyst crucial for reaction efficiency.

Substrate Scope and Selectivity

Formolysis reactions demonstrate broad substrate scope, accommodating various cyclooct-4-en-1-yl ester precursors with high efficiency and selectivity. Cyclooct-4-en-1-yl acetate serves as an excellent substrate, achieving 78% conversion with 85% product selectivity under mild conditions (p-toluenesulfonic acid, 40°C, 5 hours)[formolysis_data]. The relatively electron-rich acetate functionality enables facile protonation and subsequent nucleophilic displacement.

Cyclooct-4-en-1-yl propionate demonstrates enhanced reactivity, achieving 82% conversion with 89% selectivity under slightly more forcing conditions (trifluoroacetic acid, 60°C, 7 hours). The increased steric bulk of the propionate group paradoxically enhances reactivity through destabilization of the tetrahedral intermediate, favoring product formation over starting material regeneration.

Cyclooct-4-en-1-yl valerate represents the most reactive substrate examined, achieving 90% conversion with 94% selectivity under optimized conditions (sulfuric acid, 80°C, 7 hours). The extended alkyl chain provides additional steric interactions that further destabilize intermediate complexes, driving the equilibrium toward formate ester formation.

Catalyst Selection and Optimization

Catalyst selection profoundly influences both reaction efficiency and product selectivity in formolysis transformations. Perchloric acid demonstrates excellent performance for cyclooct-4-en-1-ol substrates, achieving 85% conversion with 92% selectivity at ambient temperature (25°C, 12 hours)[formolysis_data]. The strong acidity and non-nucleophilic nature of the perchlorate anion minimize competing side reactions while maintaining high catalytic activity.

Trifluoroacetic acid offers advantages for substrates containing base-sensitive functionalities, providing moderate acidity that enables efficient catalysis without promoting decomposition pathways. Under optimized conditions (0.1 M, 60°C), trifluoroacetic acid achieves 82% conversion with 89% selectivity, making it suitable for complex substrates bearing multiple functional groups.

Sulfuric acid represents the most economical option for large-scale applications, though requiring elevated temperatures (80°C) to achieve optimal performance. The high acidity and excellent water solubility facilitate easy workup procedures, while the low cost makes this catalyst attractive for industrial implementations.

Reaction Optimization Studies

Comprehensive optimization studies reveal that formolysis reactions benefit from elevated temperatures that enhance reaction rates while maintaining acceptable selectivity profiles. Temperature screening from 25-100°C demonstrates optimal performance at 60-80°C, representing a balance between reaction efficiency and product stability.

Concentration effects follow expected trends, with higher formic acid concentrations driving equilibrium toward product formation. The optimal formic acid concentration (0.15-0.2 M) provides sufficient driving force while avoiding competitive side reactions that become prevalent at higher concentrations.

Solvent effects prove significant, with polar aprotic solvents such as acetonitrile and dichloroethane providing optimal results. These solvents stabilize charged intermediates while maintaining sufficient solubility for all reaction components, leading to enhanced reaction rates and improved selectivity profiles.

Epoxide Ring-Opening Strategies

Epoxide ring-opening strategies represent a mechanistically distinct approach to cyclooct-4-en-1-yl formate synthesis that leverages the inherent strain and reactivity of cyclooctene oxide intermediates. This methodology offers unique advantages in terms of regioselectivity and functional group tolerance, though requiring additional synthetic steps for epoxide preparation.

Epoxide Preparation and Characterization

The synthesis of cyclooct-4-en-1-yl epoxide precursors typically employs meta-chloroperbenzoic acid (mCPBA) oxidation of the corresponding alkene [8]. Treatment of cyclooct-4-ene (1.0 equivalent) with mCPBA (1.2 equivalents) in dichloromethane at ambient temperature for 4 hours yields the desired epoxide in 59% conversion [8]. The moderate yield reflects the inherent challenges associated with epoxidation of strained eight-membered ring systems.

Alternative epoxidation approaches include dimethyldioxirane (DMDO) oxidation and enzymatic epoxidation using cytochrome P450 systems. DMDO demonstrates enhanced selectivity but requires specialized handling due to its explosive nature, while enzymatic approaches offer excellent enantioselectivity but suffer from limited substrate scope and scalability challenges.

Structural characterization of cyclooct-4-en-1-yl epoxide reveals a highly strained three-membered ring system superimposed on the already strained eight-membered cyclooctene framework. This dual strain provides significant thermodynamic driving force for ring-opening reactions, enabling transformations under mild conditions that would be impossible with less strained substrates.

Mechanistic Pathways and Regioselectivity

Epoxide ring-opening reactions with formic acid proceed through two distinct mechanistic pathways depending on reaction conditions and catalyst selection. Under acidic conditions, the mechanism resembles an SN1-like process involving initial protonation of the epoxide oxygen followed by nucleophilic attack at the more substituted carbon center [9] [10]. This pathway typically achieves 82-90% regioselectivity for attack at the C-1 position, yielding the desired formate ester with predictable stereochemical outcomes.

Basic conditions promote an SN2-like mechanism involving direct nucleophilic attack of formate anion on the less substituted epoxide carbon [11]. While this pathway offers complementary regioselectivity (65% attack at C-2), the resulting products often require additional synthetic manipulations to access the desired C-1 formate ester.

The choice between acidic and basic conditions depends on substrate structure and desired regioselectivity. For cyclooct-4-en-1-yl epoxide, acidic conditions (HClO₄, 0.1 M, 25°C) provide optimal results, achieving 75% yield with 92% regioselectivity for the C-1 formate ester[epoxide_data]. The mild conditions preserve sensitive functionalities while maintaining high selectivity for the desired regioisomer.

Lewis Acid Catalyzed Ring-Opening

Lewis acid catalyzed epoxide ring-opening offers enhanced control over reaction selectivity and conditions compared to Brønsted acid systems. Boron trifluoride etherate (BF₃·OEt₂) demonstrates particular effectiveness, activating the epoxide toward nucleophilic attack while coordinating with formic acid to enhance its nucleophilicity[epoxide_data].

The optimized protocol employs cyclooct-4-en-1-yl epoxide (1.0 equivalent) with formic acid (2.0 equivalents) and BF₃·OEt₂ (0.5 equivalents) in diethyl ether at 0°C for 6 hours. This methodology achieves 70% yield with 78% regioselectivity for C-1 attack, demonstrating slightly reduced selectivity compared to Brønsted acid systems but offering advantages in terms of functional group tolerance and mild reaction conditions.

The Lewis acid coordination model involves simultaneous activation of both the epoxide electrophile and formic acid nucleophile, creating a highly organized transition state that enhances reaction rates while maintaining selectivity. This dual activation mechanism enables efficient transformations at low temperatures that preserve thermally sensitive substrates.

Bicyclic Epoxide Intermediates

Bicyclic epoxide intermediates offer enhanced reactivity and selectivity compared to monocyclic systems, though requiring more complex synthetic preparation. The (Z)-9-oxabicyclo[6.1.0]non-4-ene system demonstrates particularly promising reactivity, achieving 85% yield with 90% regioselectivity under optimized conditions (TfOH, -40°C to RT)[epoxide_data].

The enhanced reactivity stems from additional ring strain introduced by the bicyclic framework, which further destabilizes the epoxide and provides greater thermodynamic driving force for ring-opening. The constrained geometry also enforces more selective approach angles for nucleophilic attack, leading to improved regioselectivity compared to monocyclic analogs.

Preparation of bicyclic epoxide intermediates typically involves multistep sequences beginning with cyclooctadiene starting materials. While these approaches require additional synthetic effort, they offer compensating advantages in terms of reaction efficiency and product selectivity that may justify the increased complexity for challenging substrates or large-scale applications.

Optimization of Reaction Conditions

Systematic optimization of reaction conditions represents a critical component of successful cyclooct-4-en-1-yl formate synthesis, with careful attention to temperature, catalyst loading, solvent selection, and reaction time proving essential for achieving optimal yields and selectivity. Comprehensive optimization studies reveal that relatively minor changes in reaction parameters can dramatically influence both reaction efficiency and product quality.

Temperature Effects and Thermodynamic Considerations

Temperature optimization studies across the range of 25-100°C reveal complex relationships between reaction temperature, reaction rate, and product selectivity. Lower temperatures (25-40°C) generally favor selectivity but suffer from incomplete conversions and extended reaction times that limit practical utility[optimization_data]. The optimal temperature range of 60-80°C represents a carefully balanced compromise between reaction efficiency and product quality.

At 60°C, most esterification reactions achieve 70-85% yield within 6-8 hours, with selectivity typically exceeding 90% for the desired formate ester product. Elevated temperatures (80-100°C) enhance reaction rates significantly, reducing reaction times to 2-4 hours, but often at the expense of increased side product formation and reduced overall selectivity.

The temperature dependence follows Arrhenius behavior with activation energies ranging from 45.6 kJ/mol for enzymatic processes to 92.1 kJ/mol for photochemical transformations[kinetic_data]. These values indicate that most processes are kinetically controlled rather than thermodynamically limited, suggesting that catalyst optimization offers greater potential for improvement than temperature adjustment alone.

Thermal stability studies reveal that cyclooct-4-en-1-yl formate begins to decompose at temperatures exceeding 120°C, with half-lives decreasing rapidly at elevated temperatures. This thermal sensitivity constrains the upper temperature limit for synthetic processes and necessitates careful temperature control during reaction and workup procedures.

Catalyst Loading Optimization

Catalyst loading optimization studies reveal diminishing returns beyond 10 mol% for most acid-catalyzed processes, with optimal performance typically achieved at 5-15 mol% depending on catalyst strength and reaction conditions[optimization_data]. Lower catalyst loadings (1-5 mol%) result in incomplete conversions and extended reaction times, while higher loadings (>20 mol%) promote side reactions without providing proportional improvements in reaction rate.

For enzymatic processes, enzyme loading optimization follows different principles due to the heterogeneous nature of immobilized lipase systems. Optimal performance occurs at 10-20 g/L enzyme loading, with higher loadings providing minimal additional benefit due to mass transfer limitations. The enzyme concentration represents a balance between catalytic activity and economic considerations, as enzyme costs constitute a significant fraction of overall process costs.

Catalyst recycling studies demonstrate that most acid catalysts can be recovered and reused through standard neutralization and extraction procedures. Enzymatic catalysts show particular promise for recycling, with Novozym 435 maintaining >90% activity after 15-20 reaction cycles when used in appropriate organic solvents [6].

The economic analysis of catalyst selection reveals that while enzymatic catalysts have higher initial costs, their recyclability and mild reaction conditions often result in lower overall process costs for medium to large-scale applications. Traditional acid catalysts remain cost-effective for small-scale laboratory synthesis where catalyst recovery is not economically justified.

Solvent Selection and Optimization

Solvent selection profoundly influences both reaction efficiency and selectivity in cyclooct-4-en-1-yl formate synthesis, with polar aprotic solvents generally providing optimal results across most reaction types[optimization_data]. Dichloroethane emerges as the optimal solvent for most applications, providing excellent solubility for all reaction components while maintaining chemical inertness under reaction conditions.

The solvent screening encompasses both protic and aprotic systems, with aprotic solvents demonstrating superior performance due to their ability to stabilize charged intermediates without competing for catalyst coordination sites. Acetonitrile and tetrahydrofuran provide acceptable alternatives to dichloroethane, though typically with reduced yields and selectivity.

Protic solvents such as methanol and ethanol generally provide poor results due to competitive esterification reactions that consume both catalyst and formic acid while producing undesired byproducts. The single exception involves enzymatic processes where small amounts of water are beneficial for maintaining enzyme hydration and activity.

Solvent effects on reaction kinetics follow predictable trends based on polarity and coordinating ability. Higher polarity solvents accelerate reactions involving charged intermediates but may reduce selectivity through stabilization of competing transition states. The optimal solvent choice represents a compromise between reaction rate, selectivity, and practical considerations such as cost, toxicity, and ease of removal.

Reaction Time and Conversion Profiles

Time course studies reveal that most esterification reactions reach equilibrium within 4-8 hours under optimized conditions, with continued heating beyond this point providing minimal additional conversion while increasing the risk of product decomposition[optimization_data]. The reaction profiles typically show rapid initial conversion during the first 2-3 hours, followed by a gradual approach to equilibrium.

For reversible esterification reactions, water removal proves crucial for driving equilibrium toward product formation. Dean-Stark traps provide the most effective water removal, improving yields from 65% to 90% in representative cases[optimization_data]. Alternative water removal methods include molecular sieves and azeotropic distillation, though these approaches typically provide inferior results compared to Dean-Stark systems.

Irreversible processes such as epoxide ring-opening reactions show different kinetic profiles, with pseudo-first-order decay of starting material and minimal approach to equilibrium. These reactions typically achieve optimal conversion within 6-12 hours, with extended reaction times providing little additional benefit.

Microwave-assisted synthesis offers opportunities for dramatically reduced reaction times, with optimized protocols achieving equivalent yields in 0.5-2 hours compared to 6-12 hours for conventional heating. The enhanced reaction rates stem from more efficient heat transfer and potential microwave-specific effects that accelerate polar bond formation and breaking processes.

Scale-Up Considerations and Process Development

Scale-up from laboratory to pilot scale requires careful consideration of heat transfer, mixing efficiency, and safety considerations that become increasingly important at larger scales. Temperature control becomes more challenging due to reduced surface-to-volume ratios, necessitating more sophisticated temperature control systems and potentially modified reaction conditions.

Mixing efficiency decreases with scale, potentially requiring longer reaction times or modified reactor configurations to maintain equivalent conversion and selectivity. Continuous flow systems offer advantages for large-scale implementation, providing enhanced heat and mass transfer while maintaining consistent product quality.

Safety considerations become paramount at larger scales, particularly for processes involving strong acids, organic peroxides, or elevated temperatures. Comprehensive process hazard analyses reveal that most cyclooct-4-en-1-yl formate synthesis routes have acceptable safety profiles when properly implemented, though requiring appropriate engineering controls and safety systems.

Economic modeling indicates that enzymatic processes become increasingly attractive at larger scales due to their mild conditions, high selectivity, and catalyst recyclability. While initial capital costs may be higher due to specialized equipment requirements, operating costs are typically lower due to reduced energy consumption and waste generation.

XLogP3

2.4

Hydrogen Bond Acceptor Count

2

Exact Mass

154.099379685 g/mol

Monoisotopic Mass

154.099379685 g/mol

Heavy Atom Count

11

General Manufacturing Information

4-Cycloocten-1-ol, 1-formate: ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Last modified: 08-10-2024

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